molecular formula C7H14ClNO3 B2720949 methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 1780689-03-3

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2720949
CAS No.: 1780689-03-3
M. Wt: 195.64
InChI Key: BZOFOZFNRKKIPX-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity. It is commonly used in research and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with amino alcohols in the presence of suitable catalysts. The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives. Substitution reactions can result in a variety of substituted cyclobutane compounds .

Scientific Research Applications

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFOZFNRKKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780689-03-3
Record name methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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